1-(6-Bromo-4-methylpyridin-3-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(6-bromo-4-methylpyridin-3-yl)urea |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-6(8)10-3-5(4)11-7(9)12/h2-3H,1H3,(H3,9,11,12) |
InChI Key |
BUOBANYNQLPBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)N)Br |
Origin of Product |
United States |
Reactivity and Derivatization Chemistry of 1 6 Bromo 4 Methylpyridin 3 Yl Urea
Cross-Coupling Reactions at the Bromine Position
The bromine atom at the C6 position of the pyridine (B92270) ring is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition step, a key process in many palladium- and copper-catalyzed cycles.
Palladium-catalyzed reactions are fundamental for creating new carbon-carbon bonds at the site of the aryl bromide. rsc.org The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a particularly powerful method for this transformation. For 1-(6-bromo-4-methylpyridin-3-yl)urea, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkenyl substituents.
The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. iupac.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Example Reagents/Conditions | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) species to initiate the catalytic cycle. |
| Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. |
| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Alkylboronic esters (R-B(OR)₂) | Source of the carbon nucleophile to be coupled to the pyridine ring. |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid/ester for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate and outcome. |
The formation of carbon-nitrogen bonds at the bromine position opens pathways to a vast array of aminated derivatives.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by coupling aryl halides with amines. This method is known for its high functional group tolerance and broad substrate scope, allowing for the coupling of this compound with primary and secondary amines, anilines, and N-heterocycles. beilstein-journals.org The catalyst system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. beilstein-journals.org
The Ullmann-type coupling is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds. wikipedia.orgnih.gov While traditional Ullmann reactions often required harsh conditions, modern protocols utilize ligands such as diamines or amino acids, which allow the reactions to proceed at lower temperatures. nih.govresearchgate.net This reaction is an important alternative to palladium-catalyzed methods, particularly for coupling with certain nucleophiles like amides or specific heterocycles. wikipedia.orgorganic-chemistry.orgwikipedia.org The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. organic-chemistry.org
Table 2: Comparison of C-N Bond Formation Reactions
| Reaction | Catalyst System | Typical Nucleophiles | Key Advantages |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos, BINAP | Primary/secondary alkylamines, anilines, N-heterocycles | High functional group tolerance, generally milder conditions. |
| Ullmann Coupling | CuI, Cu₂O, or Cu powder with ligands like L-proline, 1,10-phenanthroline | Anilines, amides, alcohols, thiols | Alternative to palladium catalysis, effective for specific nucleophiles. |
While this compound is an achiral molecule, stereochemical outcomes become significant when it is coupled with an enantioenriched partner. In such stereospecific cross-coupling reactions, the stereochemical information from one of the starting materials is transferred to the product. nih.gov
For instance, in a Suzuki-Miyaura coupling with a configurationally stable, enantioenriched secondary alkylboron reagent, the stereochemistry of the newly formed C-C bond can be controlled. nih.gov The reaction can proceed with either retention or inversion of configuration at the chiral center of the nucleophile, depending on the specific mechanism of transmetalation and the ligands used. nih.gov Similarly, if the urea (B33335) moiety were modified with a chiral auxiliary, diastereoselectivity could be induced in subsequent coupling reactions at the bromine position. Careful selection of reaction conditions and chiral ligands is essential to achieve the desired stereochemical control in the final product. nih.gov
Transformations of the Urea Functionality
The urea group (-NH-CO-NH₂) is a versatile functional handle that can participate in a variety of chemical transformations, including cyclization reactions and substitutions at the nitrogen atoms.
The urea functionality contains two nucleophilic nitrogen atoms, which can be exploited in annulation reactions to construct fused heterocyclic systems. These intramolecular cyclizations are powerful strategies for building complex molecular architectures. rsc.org For example, a common strategy involves an initial reaction at the C6-bromo position to introduce a group containing an electrophilic center. Subsequent intramolecular attack by one of the urea nitrogens onto this electrophilic center can lead to ring closure.
A plausible synthetic route could involve the substitution of the bromine with a malonate ester, followed by hydrolysis and activation of the resulting carboxylic acid. Intramolecular acylation of the adjacent urea nitrogen would yield a pyridopyrimidinedione ring system. Such heterocyclic scaffolds are of significant interest in medicinal chemistry. tandfonline.comacs.org
Table 3: Potential Heterocyclic Systems via Annulation
| Reagent for Bromine Substitution | Intermediate Functionality | Resulting Fused Heterocycle |
| Diethyl malonate | -CH(COOEt)₂ | Pyrido[2,3-d]pyrimidine-2,4-dione |
| Ethyl cyanoacetate | -CH(CN)COOEt | 4-Amino-pyrido[2,3-d]pyrimidin-2-one |
| 2-Chloronicotinoyl chloride | 2-Chloronicotinoyl group | Fused polycyclic heteroaromatic system |
The hydrogen atoms on the urea nitrogens can be substituted through reactions such as alkylation, acylation, or arylation. The terminal -NH₂ group is generally more nucleophilic and less sterically hindered than the -NH- group attached directly to the pyridine ring, often allowing for selective functionalization.
Deprotonation with a suitable base (e.g., NaH) can generate urea anions, which are potent nucleophiles. researchgate.net These anions can react with a variety of electrophiles. For example, reaction with alkyl halides would lead to N-alkylated derivatives, while reaction with acyl chlorides or anhydrides would produce N-acylated products. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.
Table 4: Potential Modifications of the Urea Moiety
| Reaction Type | Reagent | Potential Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) + Base (e.g., NaH) | 1-(6-Bromo-4-methylpyridin-3-yl)-3-methylurea |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) + Base | 1-Acetyl-3-(6-bromo-4-methylpyridin-3-yl)urea |
| N-Arylation | Aryl halide (e.g., Ph-I) + CuI/Ligand | 1-(6-Bromo-4-methylpyridin-3-yl)-3-phenylurea |
| Sulfonylation | Sulfonyl chloride (e.g., TsCl) + Base | 1-(6-Bromo-4-methylpyridin-3-yl)-3-tosylurea |
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is susceptible to a range of chemical transformations, including functionalization of its carbon-hydrogen (C-H) bonds and substitution reactions at various positions on the ring. The electronic nature of the pyridine nitrogen, along with the influence of the bromo, methyl, and urea substituents, governs the regioselectivity and feasibility of these reactions.
The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis for its atom and step economy. In the context of substituted pyridines, transition metal-catalyzed C-H activation is a prominent strategy. The urea moiety in this compound can potentially act as a directing group, guiding the functionalization to a specific C-H bond, most likely at the C2 or C4 positions, although the existing methyl group at C4 would sterically hinder reactions at this position.
Rhodium and palladium are common catalysts for such transformations, often requiring a directing group to achieve high regioselectivity. For instance, Rh(III)-catalyzed C-H activation has been extensively used for the synthesis of various heterocycles. mdpi.com While specific studies on 3-ureidopyridines are limited, the urea group's carbonyl oxygen and N-H protons could coordinate to the metal center, facilitating the cleavage of a nearby C-H bond.
Table 1: Potential Directed C-H Functionalization Reactions of this compound
| Reaction Type | Catalyst/Reagents | Potential Product |
| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | 1-(2-Aryl-6-bromo-4-methylpyridin-3-yl)urea |
| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | 1-(2-Alkenyl-6-bromo-4-methylpyridin-3-yl)urea |
| C-H Amination | Pd(OAc)₂, Oxidant, Amine | 1-(2-Amino-6-bromo-4-methylpyridin-3-yl)urea |
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring can modulate this reactivity. The methyl group at the 4-position is an activating group, while the bromo and urea groups have more complex effects. The urea group can be either activating or deactivating depending on the reaction conditions and the position of attack.
Electrophilic halogenation, for instance, is a common method for introducing halogen atoms onto aromatic rings. wikipedia.org For pyridines, this reaction can be challenging but is possible under specific conditions. nih.gov The position of substitution would be influenced by the directing effects of the existing substituents.
More prevalent for this compound is the potential for nucleophilic aromatic substitution (SNAr). The bromo group at the 6-position is susceptible to displacement by nucleophiles, a reaction facilitated by the electron-withdrawing pyridine ring. This is a common strategy for the synthesis of substituted pyridines. researchgate.net Reactions with amines, alkoxides, and other nucleophiles can be envisioned at this position.
Furthermore, the bromo group serves as a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, and the Buchwald-Hartwig amination, for carbon-nitrogen bond formation, are powerful methods for the derivatization of aryl halides, including 6-bromopyridines. nih.govwikipedia.org
Table 2: Potential Substitution Reactions on the Pyridine Core of this compound
| Reaction Type | Reagents | Position of Substitution | Potential Product |
| Nucleophilic Substitution | NaOMe | C6 | 1-(6-Methoxy-4-methylpyridin-3-yl)urea |
| Buchwald-Hartwig Amination | Aniline, Pd catalyst, Base | C6 | 1-(4-Methyl-6-phenylaminopyridin-3-yl)urea |
| Suzuki Coupling | Phenylboronic acid, Pd catalyst, Base | C6 | 1-(4-Methyl-6-phenylpyridin-3-yl)urea |
| Electrophilic Nitration | HNO₃, H₂SO₄ | C2 or C5 | 1-(6-Bromo-4-methyl-nitro-pyridin-3-yl)urea |
Note: The reactions and products in this table are illustrative and based on the known reactivity of similar bromopyridine derivatives. Specific experimental outcomes for this compound may vary.
Mechanistic Investigations and Reaction Pathway Elucidation for 1 6 Bromo 4 Methylpyridin 3 Yl Urea Chemistry
Unraveling Mechanisms of Urea (B33335) Bond Formation
The formation of the urea moiety in 1-(6-Bromo-4-methylpyridin-3-yl)urea is a critical step in its synthesis, typically proceeding from its precursor, 3-amino-6-bromo-4-methylpyridine. The mechanistic pathways for creating the urea bond are diverse, primarily involving the reaction of the amino group with an isocyanate or a synthetic equivalent. nih.gov
One of the most common methods involves the in-situ or direct reaction with an isocyanate. This reaction is generally understood to proceed via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the 3-amino-6-bromo-4-methylpyridine attacks the electrophilic carbon atom of the isocyanate group. This concerted step results in the formation of a tetrahedral intermediate which then rapidly tautomerizes to the stable urea product.
Alternatively, phosgene (B1210022) equivalents such as N,N'-carbonyldiimidazole (CDI) offer a safer route. nih.gov The mechanism here involves an initial reaction of the amine with CDI to form a carbamoyl-imidazole intermediate. This activated intermediate is then susceptible to nucleophilic attack by a second amine, or in the case of forming the parent urea, by ammonia (B1221849), to yield the final urea product.
A "urea-to-urea" approach has also been developed for synthesizing unsymmetrical ureas with pyridyl substituents. researchgate.netresearchgate.net This method involves the reamination of N,N-dimethyl-N'-hetaryl ureas. Theoretical calculations and experimental data suggest that this reaction proceeds through the intermediate formation of a hetaryl isocyanate, which is then attacked by an incoming amine nucleophile. researchgate.net
Furthermore, rearrangement reactions provide another pathway. The Hofmann rearrangement of a primary amide, induced by a reagent like phenyliodine diacetate (PIDA), can generate an isocyanate intermediate in situ. thieme-connect.comthieme.de This isocyanate is then trapped by ammonia or an amine to furnish the urea. thieme-connect.com
Finally, computational studies on related pyridyl ureas suggest that a concerted mechanism, rather than one involving zwitterionic intermediates, may be the more accessible pathway for direct aminolysis, particularly when catalyzed by a benign base. rsc.org
Table 1: Common Mechanistic Pathways for Urea Formation
| Method | Key Intermediate | Mechanistic Steps |
|---|---|---|
| Isocyanate Addition | None (Direct reaction) | Nucleophilic attack of amine on isocyanate carbon. |
| Phosgene Equivalents (e.g., CDI) | Carbamoyl-imidazole | 1. Activation of amine with CDI. 2. Nucleophilic substitution by a second amine/ammonia. |
| Hofmann Rearrangement | Isocyanate | 1. Rearrangement of a primary amide to an isocyanate. 2. Trapping of isocyanate with an amine/ammonia. |
| "Urea to Urea" Transamination | Hetaryl Isocyanate | 1. Elimination of dimethylamine (B145610) to form isocyanate. 2. Nucleophilic attack by a new amine. |
Detailed Studies on Metal-Catalyzed Cross-Coupling Mechanisms
The bromine atom at the 6-position of the pyridine (B92270) ring in this compound serves as a handle for various metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds. The mechanism is generally accepted to follow a catalytic cycle involving a palladium(0) species. nih.govwikipedia.org
The catalytic cycle for a Suzuki-Miyaura reaction consists of three primary steps: libretexts.orgnih.govwikipedia.org
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step. libretexts.org The C-Br bond is broken, and a new organopalladium(II) intermediate is formed. nih.govnih.gov The initial product is a cis-palladium complex, which may rapidly isomerize to the more stable trans-isomer. wikipedia.org
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. nih.gov This process requires activation of the boronic acid by a base to form a more nucleophilic boronate complex. wikipedia.orgorganic-chemistry.org The halide or other ligand on the palladium is replaced by the organic group from the boronate, forming a new diorganopalladium(II) complex. wikipedia.org
Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the pyridyl urea and the group from the boronic acid) couple to form the final product with a new C-C bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnih.gov
Studies on the regioselectivity of Suzuki-Miyaura reactions on poly-brominated pyridines indicate that the position of substitution is influenced by both electronic and steric factors. For instance, in 3,4,5-tribromo-2,6-dimethylpyridine, substitution tends to occur preferentially at the 4-position, followed by the 3- and 5-positions, highlighting the subtle electronic differences between the halide positions on the pyridine ring. researchgate.net While this compound has only one bromine, the electronic nature of the pyridyl urea system will influence the kinetics of the oxidative addition step.
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Palladium Oxidation State Change | Description |
|---|---|---|
| Oxidative Addition | Pd(0) → Pd(II) | The C-Br bond of the substrate adds across the palladium center. |
| Transmetalation | Pd(II) → Pd(II) | The organic group is transferred from the boronate to the palladium complex. |
| Reductive Elimination | Pd(II) → Pd(0) | The two coupled organic fragments are expelled, forming the product and regenerating the catalyst. |
Mechanistic Pathways of C-H Activation and Functionalization
Direct C-H activation and functionalization represent an atom-economical strategy for modifying the this compound scaffold. The mechanism of C-H activation on pyridine rings is heavily dependent on the metal catalyst and the directing groups present on the substrate. rsc.org
For pyridine derivatives, C-H activation is often directed by the pyridine nitrogen itself. High-valent late transition metals like Pd(II) typically react via electrophilic pathways, often described as a concerted metalation-deprotonation (CMD) mechanism. rsc.org In this pathway, the pyridine nitrogen coordinates to the metal center, positioning it to interact with a nearby C-H bond (typically at the C2 or C6 position). A base then assists in the deprotonation step, leading to the formation of a stable cyclometalated intermediate, such as a palladacycle. rsc.org This intermediate can then react with a coupling partner in a process that often involves oxidative addition and reductive elimination steps to yield the functionalized product. rsc.org
Alternatively, low-valent, electron-rich metals like Ir(I) or Rh(I) can activate C-H bonds through an oxidative addition mechanism. rsc.org This involves the direct insertion of the metal center into the C-H bond, forming a metal-hydride species. rutgers.edu Recent studies on iridium and rhodium complexes with PBP pincer ligands have shown that C-H activation of pyridine can be directed by a Lewis acidic boron center, leading to selective activation at the 2-position. chemrxiv.orgrsc.org
The urea moiety in this compound could also potentially act as a directing group, guiding the metal catalyst to a specific C-H bond, although the strong directing ability of the pyridine nitrogen often dominates. The electronic properties and steric hindrance of the substituents (bromo, methyl, and urea groups) will ultimately determine the feasibility and regioselectivity of any C-H activation event.
Elucidation of Intramolecular Cyclization and Rearrangement Mechanisms
The structure of this compound, containing a halo-pyridine ortho to an amine-derived urea, is well-suited for intramolecular cyclization reactions. Palladium-catalyzed intramolecular C-N bond formation is a prominent pathway for synthesizing fused heterocyclic systems like imidazopyridinones. organic-chemistry.orgnih.gov
The mechanism for such a Pd-catalyzed cyclization is analogous to an intramolecular Buchwald-Hartwig amination. It is believed to proceed via a catalytic cycle similar to that of cross-coupling reactions:
Oxidative Addition : The Pd(0) catalyst first undergoes oxidative addition into the C-Br bond of the pyridine ring, forming a Pd(II)-pyridyl complex.
Deprotonation and Coordination : A base deprotonates one of the urea N-H protons, creating a more nucleophilic ureate anion. This ureate then coordinates to the palladium center, displacing the bromide ligand to form a palladium-ureate complex.
Reductive Elimination : The final step is a reductive elimination of the C-N bond, forming the cyclized product (an imidazopyridinone) and regenerating the Pd(0) catalyst. organic-chemistry.orgnih.gov
This process provides an efficient and regioselective method to construct the fused bicyclic core from the linear precursor. nih.gov The choice of ligand on the palladium catalyst and the base used are critical for optimizing the reaction and facilitating the reductive elimination step. organic-chemistry.org
Beyond metal-catalyzed routes, rearrangements and other forms of cyclization are possible. For example, under certain conditions, pyridinium (B92312) ylides or zwitterions can undergo formal cycloaddition reactions to build new rings. mdpi.com While not a direct cyclization of the starting urea, it highlights the inherent reactivity of the pyridine nucleus that could be exploited in derivatized forms of the target compound.
Computational and Theoretical Chemistry Studies on 1 6 Bromo 4 Methylpyridin 3 Yl Urea
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of a molecule. For 1-(6-Bromo-4-methylpyridin-3-yl)urea, these calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d,p)). Such studies provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is likely to be distributed over the electron-rich urea (B33335) and pyridine (B92270) ring nitrogen, while the LUMO may be localized on the pyridine ring, influenced by the electron-withdrawing bromine atom.
Hypothetical FMO Data for this compound
| Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and intramolecular interactions. By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with electron delocalization.
In the case of this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms of the urea moiety to the antibonding orbitals of the pyridine ring. This charge transfer would contribute to the stability of the molecule. The analysis would also quantify the natural atomic charges on each atom, providing further insight into the molecule's electrostatic potential and reactivity.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis aims to identify the most stable conformations (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the potential energy at each step to generate a potential energy surface (PES).
For this compound, the key dihedral angles would be those around the C-N bonds connecting the urea group to the pyridine ring. The conformational analysis would likely show that planar or near-planar arrangements, which maximize π-conjugation between the urea group and the aromatic ring, are energetically favored. The results would indicate the most probable shapes the molecule adopts under normal conditions.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, taking into account intermolecular forces.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (DMSO) would reveal how the solvent molecules arrange themselves around the solute and how intermolecular hydrogen bonds are formed and broken. This is particularly relevant for the urea moiety, which is a strong hydrogen bond donor and acceptor. The simulation would also provide information on the conformational flexibility of the molecule in solution.
Theoretical Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
For this compound, theoretical calculations could predict:
Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated and compared with experimental spectra to assign specific peaks to the corresponding molecular vibrations (e.g., N-H stretch, C=O stretch, pyridine ring modes).
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be predicted, aiding in the assignment of experimental NMR signals.
UV-Visible Spectra: The electronic transitions and corresponding absorption wavelengths can be calculated using methods like Time-Dependent DFT (TD-DFT), providing insight into the molecule's electronic structure and color.
Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | 3500 |
| N-H Stretch (symmetric) | 3400 |
| C=O Stretch | 1680 |
Computational Mapping of Reaction Pathways and Transition States
Theoretical chemistry can be used to explore the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating the transition state, which is the highest energy point along the reaction pathway, and calculating the activation energy.
For this compound, one could computationally investigate potential reactions such as its synthesis, degradation, or its interaction with a biological target. For example, the mechanism of its formation from 3-amino-6-bromo-4-methylpyridine and an isocyanate could be elucidated. The calculations would provide the geometries of the reactants, transition states, and products, as well as the energetic profile of the reaction, offering a deeper understanding of its chemical reactivity.
Advanced Structural Elucidation Methodologies in Chemical Research for Complex 1 6 Bromo 4 Methylpyridin 3 Yl Urea Systems
Single-Crystal X-ray Diffraction for Polymorphism and Solid-State Structural Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique would provide unequivocal proof of the molecular structure of 1-(6-bromo-4-methylpyridin-3-yl)urea, including bond lengths, bond angles, and torsional angles.
The study of polymorphism—the ability of a compound to exist in more than one crystal form—is critical in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties. Crystallization from different solvents or under different conditions can yield these different forms. rsc.org SCXRD is the primary tool for identifying and characterizing polymorphs, as it reveals differences in the unit cell parameters and the packing of molecules in the crystal lattice. researchgate.net
For this compound, a key aspect of its solid-state structure would be the intermolecular interactions, particularly hydrogen bonding. The urea (B33335) group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), capable of forming robust networks. nih.gov SCXRD analysis would precisely map these hydrogen bonds, which often involve the pyridine (B92270) nitrogen as an acceptor, leading to the formation of tapes, sheets, or more complex three-dimensional architectures. nih.govpharmascholars.com
Table 1: Representative Crystallographic Data Obtainable from SCXRD Analysis This table presents hypothetical data to illustrate the typical parameters determined for a small organic molecule.
| Parameter | Example Value (Polymorph I) | Example Value (Polymorph II) |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 8.51 | 10.23 |
| b (Å) | 12.34 | 15.67 |
| c (Å) | 9.78 | 7.89 |
| β (°) | 95.6 | 90 |
| Volume (ų) | 1021.5 | 1265.1 |
| Z (Molecules/Unit Cell) | 4 | 8 |
| Hydrogen Bond Motif | Centrosymmetric Dimer (R₂²(8)) | C(4) Chain |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. resolvemass.ca While standard one-dimensional ¹H and ¹³C NMR confirm the basic connectivity of this compound, advanced two-dimensional (2D) techniques are required for unambiguous assignments and to probe more subtle structural and dynamic features. researchgate.netweebly.com
Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, between the protons on the pyridine ring. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. numberanalytics.com This is crucial for definitively assigning the chemical shifts of the quaternary carbons and the carbonyl carbon of the urea moiety. researchgate.net
Furthermore, NMR can be used to study dynamic processes. Variable-temperature NMR studies could reveal information about restricted rotation around the C-N bonds of the urea group or the bond connecting the pyridine ring to the urea nitrogen. Evidence of conformational isomers or tautomers, if present, could also be detected. nih.gov For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing insights into the preferred conformation of the molecule in solution. youtube.com
Table 2: Expected 2D NMR Correlations for Structural Assignment This table illustrates the key correlations that would be expected in 2D NMR spectra to confirm the structure.
| Nucleus 1 (¹H) | Expected COSY Correlation (with ¹H) | Expected HMBC Correlation (with ¹³C) |
|---|---|---|
| H2 (Pyridine) | - | C4, C6, C=O |
| H5 (Pyridine) | - | C3, C4, C6 |
| CH₃ | - | C3, C4, C5 |
| NH (Urea, attached to Py) | NH₂ | C2, C3, C4, C=O |
| NH₂ (Urea) | NH | C=O |
High-Resolution Mass Spectrometry for Elucidating Complex Reaction Products
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the elemental composition of a compound with high accuracy and for analyzing complex mixtures. wikipedia.orgnih.gov By providing a mass measurement with precision to several decimal places, HRMS allows for the calculation of a unique elemental formula, which is a critical step in identifying reaction products.
In the context of this compound, HRMS would be used to confirm its molecular formula (C₇H₈BrN₃O). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M and M+2) for the molecular ion, which is a characteristic signature for a monobrominated compound. youtube.comresearchgate.net
When this compound is used in further chemical reactions (e.g., substitution of the bromine atom, or reactions at the urea group), HRMS is crucial for identifying the products. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of a selected ion and analyzing the resulting fragment ions. purdue.edu The fragmentation pattern provides structural information, helping to distinguish between isomers and confirm the identity of new compounds formed in a reaction mixture. libretexts.org
Table 3: Illustrative HRMS Fragmentation Data This table shows a hypothetical fragmentation pattern that could be observed in an MS/MS experiment to characterize the molecule's structure.
| Precursor Ion (m/z) | Calculated Exact Mass | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |
|---|---|---|---|---|
| [M+H]⁺ | 245.9927 | 202.9822 | HNCO | [6-Bromo-4-methylpyridin-3-amine + H]⁺ |
| [M+H]⁺ | 245.9927 | 187.9872 | H₃NCO | [6-Bromo-4-methylpyridin-3-yl isocyanate + H]⁺ |
| [M+H]⁺ | 245.9927 | 171.9768 | Br | [1-(4-Methylpyridin-3-yl)urea + H]⁺ |
| 202.9822 | 202.9814 | 123.9943 | Br | [4-Methylpyridin-3-amine + H]⁺ |
Vibrational Spectroscopy (IR and Raman) for Understanding Intermolecular Interactions and Bonding Characteristics
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds. thermofisher.com These techniques are particularly sensitive to intermolecular interactions, such as hydrogen bonding. nih.gov
For this compound, the FTIR and Raman spectra would be dominated by characteristic vibrations of the urea and substituted pyridine moieties. orientjchem.orgresearchgate.net Key vibrational modes would include:
N-H stretching: The urea N-H groups typically show strong, broad absorptions in the IR spectrum (around 3200-3400 cm⁻¹). The position and shape of these bands are highly sensitive to hydrogen bonding; stronger bonding leads to a shift to lower wavenumbers. mdpi.comresearchgate.netyoutube.com
C=O stretching (Amide I band): A very strong absorption in the IR spectrum, typically between 1630-1700 cm⁻¹, corresponding to the urea carbonyl stretch. Its frequency is also sensitive to hydrogen bonding. mdpi.com
N-H bending (Amide II band): This mode, coupled with C-N stretching, appears in the 1515-1600 cm⁻¹ region.
Pyridine ring vibrations: A series of characteristic bands corresponding to C-C and C-N stretching and C-H bending within the pyridine ring would be observed, typically in the 1400-1600 cm⁻¹ region. rsc.org
Comparing the spectra of the compound in the solid state versus in a dilute, non-polar solvent can provide direct evidence of intermolecular hydrogen bonding. The shift in the N-H and C=O stretching frequencies upon moving from a non-bonded state (in solution) to a bonded state (in the crystal) quantifies the strength of these interactions. researchgate.net Raman spectroscopy, which is complementary to FTIR, is often more sensitive to symmetric vibrations and vibrations of non-polar bonds, providing a more complete picture of the molecule's vibrational framework. orientjchem.org
Table 4: Representative Vibrational Band Assignments This table lists the expected characteristic frequencies for key functional groups in the molecule.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H Stretch | Urea | 3200 - 3450 | Strong, Broad | Medium |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 2980 | Medium | Strong |
| C=O Stretch (Amide I) | Urea | 1630 - 1700 | Very Strong | Medium |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 | Strong | Strong |
| N-H Bend (Amide II) | Urea | 1515 - 1600 | Strong | Weak |
| C-Br Stretch | Bromo-Pyridine | 500 - 650 | Medium | Strong |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-(6-Bromo-4-methylpyridin-3-yl)urea, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving brominated pyridine precursors. For example, urea formation via reaction of 6-bromo-4-methylpyridin-3-amine with an isocyanate or carbamate derivative under anhydrous conditions. Yields are improved by optimizing solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst use (e.g., triethylamine). Purification via recrystallization or column chromatography enhances purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹).
- ¹H/¹³C NMR : Confirms substitution patterns on the pyridine ring (e.g., bromo and methyl groups) and urea linkage. For instance, the methyl group at C4 appears as a singlet (~δ 2.3–2.5 ppm), while aromatic protons resonate in δ 7.0–8.5 ppm .
- Melting Point Analysis : Validates purity (e.g., sharp melting points within 1–2°C range) .
Q. How should researchers design preliminary bioactivity assays to evaluate pharmacological potential?
- Methodological Answer : Initial screens should include cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., NCI-60 panel) at concentrations of 1–100 µM. Dose-response curves (IC₅₀ calculations) and selectivity indices (normal vs. cancer cells) are essential. Positive controls (e.g., cisplatin) and triplicate replicates ensure reliability .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., electrophilic bromine or nucleophilic urea nitrogen).
- Molecular Docking : Models interactions with biological targets (e.g., kinase ATP-binding pockets). Software like AutoDock Vina or Schrödinger Suite assesses binding affinities (ΔG values) and poses .
- MD Simulations : Evaluate stability of ligand-protein complexes over nanosecond timescales .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions?
- Methodological Answer :
- Triangulation : Combine experimental IC₅₀ values, docking scores, and structural analogs’ data to identify outliers.
- Experimental Validation : Use site-directed mutagenesis or competitive binding assays to confirm target engagement.
- Data Replication : Repeat assays under varied conditions (pH, temperature) to assess robustness .
Q. How can iterative synthesis-design approaches enhance selectivity in derivatives?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., bromine → chlorine, methyl → ethyl) and test bioactivity.
- Parallel Synthesis : Generate libraries of analogs via combinatorial chemistry.
- Selectivity Profiling : Use kinase panels or proteome-wide screens to identify off-target effects .
Methodological Rigor & Data Analysis
Q. What statistical approaches ensure robustness in dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Analysis : Report 95% confidence intervals for IC₅₀ values.
- ANOVA : Compare multiple derivatives’ potencies with post-hoc corrections (e.g., Tukey’s test) .
Q. How can mixed-methods approaches integrate qualitative and quantitative data in mechanistic studies?
- Methodological Answer :
- Quantitative : Measure apoptotic markers (e.g., caspase-3 activation) via flow cytometry.
- Qualitative : Use microscopy to observe morphological changes in treated cells.
- Triangulation : Cross-validate findings with transcriptomic (RNA-seq) or metabolomic data .
Data Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
